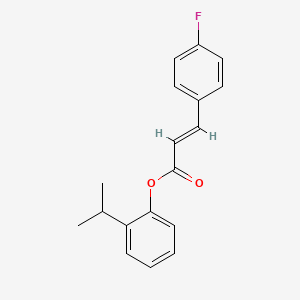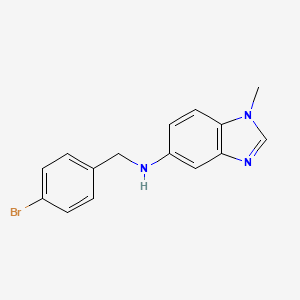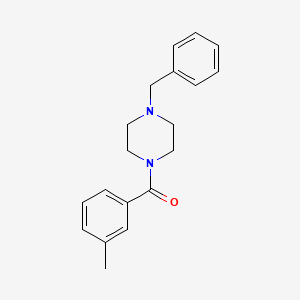![molecular formula C22H20ClN3 B5563937 8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B5563937.png)
8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline”, specific structural information is not available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, melting point, and molecular weight. For “this compound”, specific physical and chemical properties are not available .Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis Quinoxaline and its derivatives, including 8-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]quinoline, are heterocyclic compounds with a ring complex made up of a benzene ring and a pyrazine ring. These compounds are utilized in various applications, including dyes, pharmaceuticals, and antibiotics. They can be synthesized through the condensation of ortho-diamines with 1,2-diketones, offering a base for producing substituted derivatives for broader applications (Pareek & Kishor, 2015).
Anticorrosive Applications Quinoline derivatives, by extension, have shown effectiveness as anticorrosive materials due to their high electron density, which facilitates the formation of stable chelating complexes with metallic surfaces. This property is particularly beneficial in protecting metals from corrosion, highlighting the compound's industrial applications beyond pharmaceuticals (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials Quinazoline and pyrimidine derivatives, which are closely related to quinoxaline structures, are of significant interest for their electroluminescent properties. These compounds are incorporated into π-extended conjugated systems to create novel optoelectronic materials. Their applications range from organic light-emitting diodes (OLEDs) to nonlinear optical materials and colorimetric pH sensors, underscoring the versatility of quinoxaline derivatives in advanced material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biomedical Applications Quinoxaline derivatives have been explored for their potential in treating various diseases, including antimicrobial activities and the treatment of chronic and metabolic diseases. Modifications to the quinoxaline structure can lead to a wide range of biomedical applications, demonstrating the compound's significance in medicinal chemistry (Pereira et al., 2015).
Propiedades
IUPAC Name |
8-[3-tert-butyl-5-(4-chlorophenyl)pyrazol-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3/c1-22(2,3)20-14-19(15-9-11-17(23)12-10-15)26(25-20)18-8-4-6-16-7-5-13-24-21(16)18/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDQKUDABRARQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5563858.png)
![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5563861.png)


![2-(benzylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5563883.png)
![(3R*,4R*)-4-amino-1-{[5-(cyclohexylthio)-2-furyl]methyl}piperidin-3-ol](/img/structure/B5563886.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5563891.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5563896.png)
![2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5563899.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563911.png)
![2,2-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5563919.png)
![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide](/img/structure/B5563949.png)